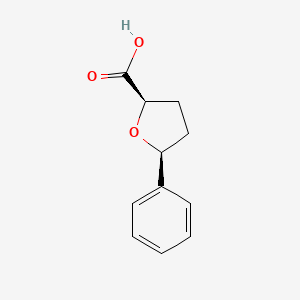
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde, also known as 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde, is an organic compound that is used in various scientific research applications. It is a colorless liquid and has a strong, pungent odor. It is a highly reactive compound and is used in a variety of synthetic reactions. It is also used as a starting material in a variety of synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction.
科学研究应用
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde has a variety of research applications. It is widely used in the synthesis of bioactive molecules, such as those used in drug discovery. It is also used in the synthesis of organic dyes, which are used in a variety of applications, including medical imaging and diagnostics. It is also used as an intermediate in the synthesis of a variety of compounds, such as heterocyclic compounds, which are used in drug discovery.
作用机制
The mechanism of action of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde is not well understood. However, it is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. In this reaction, the aryl bromide and arylboronic acid react in the presence of a palladium catalyst to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde are not well understood. It is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. However, it is not known if it has any direct biochemical or physiological effects on the body.
实验室实验的优点和局限性
The advantages of using 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde in lab experiments include its high reactivity, which enables it to be used in a variety of reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is that it is highly reactive and can be dangerous if not used properly.
未来方向
Some potential future directions for the use of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde include its use in drug discovery, as it can be used to synthesize a variety of bioactive molecules. It could also be used in the synthesis of organic dyes, which could be used in medical imaging and diagnostics. It could also be used to synthesize a variety of heterocyclic compounds, which could be used in drug discovery. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
合成方法
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde can be synthesized by a variety of methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process. This method involves the reaction of aryl bromides and aryl chlorides with arylboronic acids in the presence of a palladium catalyst. The reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde with an aryl bromide and an arylboronic acid in the presence of a palladium catalyst yields the desired product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde involves the introduction of bromine, fluorine, trifluoromethyl, and trimethylsilyl groups onto a benzaldehyde molecule.", "Starting Materials": [ "Benzaldehyde", "Bromine", "Potassium bromide", "Fluorine gas", "Sodium fluoride", "Trifluoromethyl iodide", "Trimethylsilyl chloride", "Sodium hydride", "Toluene", "Diethyl ether", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzaldehyde using bromine and potassium bromide in acetic acid to form 4-bromo-benzaldehyde.", "Step 2: Fluorination of 4-bromo-benzaldehyde using fluorine gas and sodium fluoride in toluene to form 4-bromo-2-fluoro-benzaldehyde.", "Step 3: Trifluoromethylation of 4-bromo-2-fluoro-benzaldehyde using trifluoromethyl iodide, sodium hydride, and diethyl ether to form 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.", "Step 4: Trimethylsilylation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde using trimethylsilyl chloride and sodium hydride in methanol to form 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde." ] } | |
CAS 编号 |
2060005-95-8 |
分子式 |
C11H11BrF4OSi |
分子量 |
343.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



